Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-
Overview
Description
Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- is an organic compound with the molecular formula C10H14S. . This compound is characterized by the presence of a benzene ring substituted with a tert-butylthio group and a methyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- typically involves the reaction of tert-butylthiol with a methyl-substituted benzene derivative under specific conditions. One common method is the nucleophilic substitution reaction where tert-butylthiol reacts with 4-methylchlorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Halogenating agents, Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.
Scientific Research Applications
Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-((1,1-dimethylethyl)thio)-: Similar structure but without the methyl group.
Benzene, 1-((1,1-dimethylethyl)thio)-3-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- is unique due to the specific positioning of the tert-butylthio and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZPDHTYJTVKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225379 | |
Record name | Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7439-10-3 | |
Record name | Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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